Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its benzothiophene core structure, which is substituted with a phenylsulfonyl group and a carboxylate ester group
Mechanism of Action
Target of Action
The primary target of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with its target by binding to the active site of Methionine aminopeptidase 2. This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins .
Biochemical Pathways
The inhibition of Methionine aminopeptidase 2 affects the protein synthesis pathway. By preventing the removal of the N-terminal methionine, the compound can alter the structure and function of proteins, potentially leading to various downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific proteins affected by the inhibition of Methionine aminopeptidase 2. By altering protein synthesis, the compound could potentially affect a wide range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzothiophene-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis reactions.
Biology: Research has shown that benzothiophene derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's derivatives are being investigated for their potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl phenyl sulfone: Similar in structure but lacks the benzothiophene core.
Benzothiophene-2-carboxylic acid: A simpler analog without the phenylsulfonyl group.
Phenylsulfonyl chloride: A precursor used in the synthesis of the compound.
Uniqueness: Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate is unique due to its combination of the benzothiophene core with the phenylsulfonyl and carboxylate groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 5-(benzenesulfonamido)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c1-21-16(18)15-10-11-9-12(7-8-14(11)22-15)17-23(19,20)13-5-3-2-4-6-13/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCBPNQRGYGOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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